REACTION_CXSMILES
|
Br[C:2]1(Br)[C:10]2[CH:9]=[N:8][C:7]([Cl:11])=[N:6][C:5]=2[N:4]([CH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[C:3]1=[O:17]>C(O)(=O)C.C1COCC1.[Zn]>[Cl:11][C:7]1[N:8]=[CH:9][C:10]2[CH2:2][C:3](=[O:17])[N:4]([CH:12]([CH2:15][CH3:16])[CH2:13][CH3:14])[C:5]=2[N:6]=1
|
Name
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5,5-Dibromo-2-chloro-7-(1-ethyl-propyl)-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one
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Quantity
|
5.3 mmol
|
Type
|
reactant
|
Smiles
|
BrC1(C(N(C=2N=C(N=CC21)Cl)C(CC)CC)=O)Br
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 2 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then heated to room temperature
|
Type
|
STIRRING
|
Details
|
stirring for 30 mins
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through celite
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash chromatography (ethyl acetate:hexane=5:95 to 40:60)
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC2=C(N1)N(C(C2)=O)C(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |